(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid
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Overview
Description
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3S. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N,S-dimethylsulfonimidoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the N,S-dimethylsulfonimidoyl group.
4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Similar structure but with a different sulfonamide group.
Uniqueness: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is unique due to its N,S-dimethylsulfonimidoyl group, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C8H12BNO3S |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
[4-(N,S-dimethylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 |
InChI Key |
XUWXFOJTDAIUCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=NC)(=O)C)(O)O |
Origin of Product |
United States |
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